2-Chloro-1-cyclopropylbutane-1,3-dione
CAS No.: 473924-31-1
Cat. No.: VC2279381
Molecular Formula: C7H9ClO2
Molecular Weight: 160.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 473924-31-1 |
---|---|
Molecular Formula | C7H9ClO2 |
Molecular Weight | 160.6 g/mol |
IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione |
Standard InChI | InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 |
Standard InChI Key | NUMZQGFCEWHHCX-UHFFFAOYSA-N |
SMILES | CC(=O)C(C(=O)C1CC1)Cl |
Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Synthesis and Preparation Methods
Purification and Characterization Techniques
Following synthesis, 2-Chloro-1-cyclopropylbutane-1,3-dione requires appropriate purification and comprehensive characterization to ensure structural integrity and purity for subsequent applications. Purification methods likely include column chromatography using silica gel or alumina as stationary phases, with carefully selected solvent systems to achieve optimal separation from structurally similar byproducts and starting materials. Fractional distillation under reduced pressure may serve as an alternative purification method, particularly for larger-scale preparations, taking advantage of the compound's boiling point of 220°C . Recrystallization from suitable solvent systems represents another viable approach for obtaining high-purity crystalline material, especially if specific polymorphs or crystal forms are desired for structural studies or formulation purposes.
Characterization of 2-Chloro-1-cyclopropylbutane-1,3-dione would typically employ a complementary suite of analytical techniques to confirm its structure, purity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would reveal characteristic signals for the cyclopropyl protons (typically appearing upfield at δ 0.5-1.5 ppm), the methyl group adjacent to the carbonyl, and any potential enol tautomer populations. Infrared (IR) spectroscopy would confirm the presence of carbonyl functionalities through strong absorption bands in the 1680-1720 cm⁻¹ region, with potential variations due to conjugation and hydrogen bonding in enol forms. Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns, typically showing loss of chlorine, cyclopropyl, or acetyl fragments.
Additional characterization techniques might include elemental analysis to confirm the empirical formula C7H9ClO2, ultraviolet-visible (UV-Vis) spectroscopy to examine chromophoric properties, and X-ray crystallography if suitable crystals can be obtained to definitively establish three-dimensional structure and stereochemistry. Chiral chromatography or polarimetry would be essential for assessing enantiomeric purity if stereoisomers are present or if stereoselective syntheses are developed. Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide valuable information about phase transitions, thermal stability, and decomposition pathways, complementing the known boiling point (220°C) and flash point (88°C) values . These comprehensive characterization data collectively ensure the identity, purity, and quality of 2-Chloro-1-cyclopropylbutane-1,3-dione for research and application purposes.
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 2-Chloro-1-cyclopropylbutane-1,3-dione is governed by its key functional groups: the 1,3-diketone system, the chlorine substituent, and the cyclopropyl ring. Each of these structural features contributes distinctively to the compound's chemical behavior, enabling diverse transformations relevant to organic synthesis and medicinal chemistry applications. The 1,3-diketone backbone participates in keto-enol tautomerism, with the enol form exhibiting enhanced nucleophilicity at the α-carbon and increased acidity of the enolic proton. This tautomeric equilibrium facilitates various reactions including C-alkylation, O-alkylation, and condensation reactions with electrophiles. The acidic nature of the methine proton (between the two carbonyl groups) enables base-promoted enolate formation, opening avenues for aldol-type reactions, Michael additions, and other carbon-carbon bond-forming processes.
Applications in Research and Industry
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to 2-Chloro-1-cyclopropylbutane-1,3-dione have demonstrated significant potential in drug discovery efforts, particularly in antimicrobial research. The search results indicate that compounds containing cyclopropyl groups have been investigated in structure-activity relationship studies for antimycobacterial activity, suggesting potential relevance in tuberculosis treatment research . The cyclopropyl moiety appears to be tolerated in compounds targeting Mycobacterium tuberculosis, though with some impact on selectivity, highlighting the delicate balance between efficacy and safety considerations in drug development . These findings suggest that 2-Chloro-1-cyclopropylbutane-1,3-dione and its derivatives might serve as valuable scaffolds for developing novel anti-infective agents, particularly against challenging pathogens with increasing resistance to current therapies.
The diketone functionality in 2-Chloro-1-cyclopropylbutane-1,3-dione provides opportunities for developing enzyme inhibitors through various mechanisms, including metal chelation, covalent modification of active site residues, or mimicry of transition states in enzymatic reactions. β-Diketones are known to chelate metal ions in metalloenzymes, potentially disrupting catalytic activity relevant to various disease states. The compound's reactive chlorine substituent could enable the design of covalent inhibitors that form stable bonds with nucleophilic amino acid residues such as cysteine, serine, or lysine in target proteins. Such covalent inhibitors have gained renewed interest in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to address challenging targets resistant to traditional reversible inhibitors.
Structural Comparisons and Analogues
Comparison with Related Compounds
Property | 2-Chloro-1-cyclopropylbutane-1,3-dione | 2-Chloro-1-cyclobutyl-butane-1,3-dione | Impact of Structural Difference |
---|---|---|---|
Molecular Formula | C7H9ClO2 | C8H11ClO2 | Additional carbon in cyclobutyl ring |
Molecular Weight | 160.6 g/mol | 174.62 g/mol | Higher molecular weight with larger ring |
Boiling Point | 220°C | Not reported | Likely higher for cyclobutyl due to increased molecular weight |
Flash Point | 88°C | Not reported | Likely comparable values with slight increase for cyclobutyl |
Ring Strain | High (cyclopropyl) | Moderate (cyclobutyl) | Decreased ring strain affecting reactivity and stability |
Spatial Arrangement | More compact | More extended | Different spatial interaction with biological targets |
The cyclopropyl group in 2-Chloro-1-cyclopropylbutane-1,3-dione introduces significant ring strain due to its forced 60° bond angles, deviating substantially from the ideal tetrahedral angle of 109.5°. This strain energy contributes to enhanced reactivity in certain transformations, particularly ring-opening reactions under appropriate conditions. In contrast, the cyclobutyl analog experiences less ring strain, potentially exhibiting greater conformational stability while maintaining reactivity at the diketone and chlorinated carbon centers. The more compact nature of the cyclopropyl group might facilitate interactions with constrained binding pockets in biological targets, whereas the larger cyclobutyl group could provide enhanced hydrophobic interactions in different binding environments.
Beyond comparing ring sizes, structure-property relationships can be extended to other structural modifications that influence specific characteristics relevant to applications in medicinal chemistry and organic synthesis. Table 2 summarizes potential effects of various structural modifications on the properties and applications of 2-Chloro-1-cyclopropylbutane-1,3-dione derivatives.
Table 2: Predicted Effects of Structural Modifications on Properties of 2-Chloro-1-cyclopropylbutane-1,3-dione Derivatives
Structural Modification | Predicted Effect on Properties | Potential Impact on Applications |
---|---|---|
Halogen Substitution (F, Br, I instead of Cl) | Altered leaving group ability and C-X bond strength | Modified reactivity in substitution reactions |
Methyl Group Substitution | Changed steric environment and electronic properties | Altered enolization propensity and nucleophilicity |
Introduction of Polar Groups | Increased hydrophilicity and hydrogen bonding capability | Enhanced aqueous solubility for biological applications |
Stereochemical Configuration (R vs S) | Different spatial arrangement of functional groups | Selective interactions with chiral biological targets |
Cycloalkyl Ring Size Variation | Modified ring strain and conformational preferences | Altered metabolic stability and receptor binding |
These structure-property relationships provide a rational framework for designing derivatives with optimized characteristics for specific applications. For instance, the search results indicate that compounds with cyclopropyl groups demonstrated acceptable antimycobacterial activity, though with some impact on selectivity indices . This finding suggests that the cyclopropyl moiety contributes favorably to activity against Mycobacterium tuberculosis while potentially affecting interactions with mammalian systems. Understanding these structure-property relationships guides the systematic modification of 2-Chloro-1-cyclopropylbutane-1,3-dione to develop derivatives with enhanced efficacy, selectivity, and physicochemical properties for various applications in research and development.
Biological Activities and Medicinal Chemistry Research
These SAR findings provide valuable guidance for the rational design of 2-Chloro-1-cyclopropylbutane-1,3-dione derivatives with optimized biological properties. Structural modifications might focus on maintaining the cyclopropyl group while introducing additional functionalities to enhance selectivity, such as hydrogen bond donors or acceptors that interact specifically with bacterial targets while minimizing affinity for mammalian proteins. Alternative approaches might involve modifying the diketone backbone or the chlorine substituent to fine-tune reactivity, binding affinity, and pharmacokinetic properties. The systematic exploration of these structure-activity relationships, guided by computational modeling and biological screening, would facilitate the development of optimized derivatives with enhanced therapeutic potential for treating infectious diseases and other medical conditions.
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